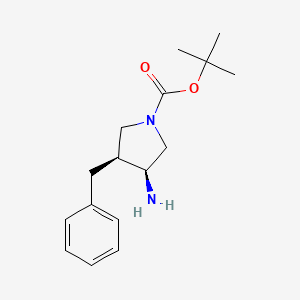
Tert-butyl (3S,4S)-3-amino-4-benzylpyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (3S,4S)-3-amino-4-benzylpyrrolidine-1-carboxylate is a chemical compound used in scientific research for its unique properties. It is a chiral compound with a pyrrolidine ring that contains an amino group and a carboxylate ester. This compound has gained attention due to its potential applications in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of tert-butyl (Tert-butyl (3S,4S)-3-amino-4-benzylpyrrolidine-1-carboxylate)-3-amino-4-benzylpyrrolidine-1-carboxylate involves its ability to bind to specific receptors in the body. It has been shown to act as an agonist for the dopamine D1 and D2 receptors, which are involved in various physiological processes, including movement, cognition, and motivation.
Biochemical and Physiological Effects:
Tert-butyl (Tert-butyl (3S,4S)-3-amino-4-benzylpyrrolidine-1-carboxylate)-3-amino-4-benzylpyrrolidine-1-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which can lead to improved cognitive function and motor control. It has also been shown to have potential as a treatment for drug addiction, as it can reduce drug-seeking behavior in animals.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of tert-butyl (Tert-butyl (3S,4S)-3-amino-4-benzylpyrrolidine-1-carboxylate)-3-amino-4-benzylpyrrolidine-1-carboxylate is its ability to act as a selective ligand for specific receptors in the body. This makes it a useful tool for studying the physiological and biochemical effects of these receptors. However, one limitation of this compound is that it can be difficult to synthesize and purify, which can limit its availability for research.
Orientations Futures
There are several future directions for research involving tert-butyl (Tert-butyl (3S,4S)-3-amino-4-benzylpyrrolidine-1-carboxylate)-3-amino-4-benzylpyrrolidine-1-carboxylate. One area of research involves its potential as a treatment for drug addiction. Another area of research involves its potential as a treatment for various neurological disorders, including Parkinson's disease and schizophrenia. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the field of medicinal chemistry.
Méthodes De Synthèse
The synthesis of tert-butyl (Tert-butyl (3S,4S)-3-amino-4-benzylpyrrolidine-1-carboxylate)-3-amino-4-benzylpyrrolidine-1-carboxylate involves the reaction of tert-butyl 3-amino-4-benzylpyrrolidine-1-carboxylate with a chiral catalyst. The reaction takes place under controlled conditions to ensure the formation of the desired stereoisomer.
Applications De Recherche Scientifique
Tert-butyl (Tert-butyl (3S,4S)-3-amino-4-benzylpyrrolidine-1-carboxylate)-3-amino-4-benzylpyrrolidine-1-carboxylate has been used in scientific research for its potential applications in the field of medicinal chemistry. It has been studied for its ability to act as a ligand for various receptors in the body, including the dopamine D1 and D2 receptors. It has also been studied for its potential as a treatment for various diseases, including Parkinson's disease and schizophrenia.
Propriétés
IUPAC Name |
tert-butyl (3S,4S)-3-amino-4-benzylpyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-13(14(17)11-18)9-12-7-5-4-6-8-12/h4-8,13-14H,9-11,17H2,1-3H3/t13-,14+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIGJQLHPEHGKCJ-UONOGXRCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)N)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@@H](C1)N)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 137951485 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B2552872.png)
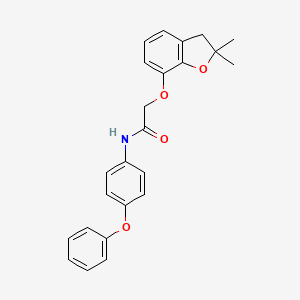
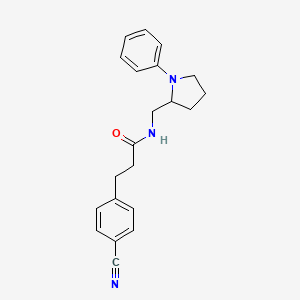
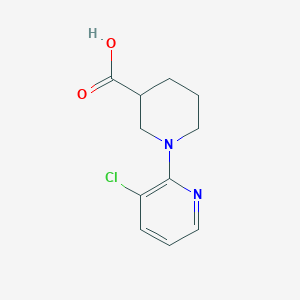

![6-[5-(4-Fluorophenyl)-2-methylfuran-3-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2552881.png)
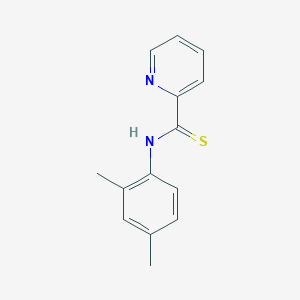
![N-(cyclopropylmethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2552885.png)


![N-(2-fluorophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2552888.png)
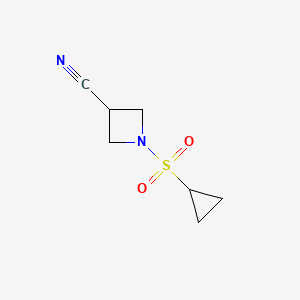

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methoxybenzamide](/img/structure/B2552895.png)